1-(2-Aminoethyl)-3-methylpiperidin-4-ol
Description
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Properties
IUPAC Name |
1-(2-aminoethyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-6-10(5-3-9)4-2-8(7)11/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMEVAPFNWHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as amines, are known to interact with various receptors in the body, including trace amine-associated receptor 1 (taar1). TAAR1 is a G-protein-coupled receptor in the brain that plays a crucial role in regulating neurotransmission.
Mode of Action
Amines are known to act as ligands for various receptors, initiating a cascade of biochemical reactions.
Biochemical Pathways
For instance, dopamine, a type of amine, is involved in the biosynthetic pathways for neurotransmitters.
Pharmacokinetics
It is known that amines are generally metabolized in the liver and excreted via the kidneys.
Biological Activity
1-(2-Aminoethyl)-3-methylpiperidin-4-ol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with an aminoethyl side chain and a methyl group at the 3-position. Its molecular formula is CHNO, and it exhibits basic properties due to the presence of the amino group.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may act as both an agonist and antagonist at specific receptor sites, modulating cellular signaling pathways. Its mechanism of action involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Interaction : It can interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Signal Modulation : By affecting receptor and enzyme activity, it can modulate various biological processes including cell proliferation and apoptosis.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations indicate antimicrobial effects against certain bacterial strains.
- Antidepressant Potential : The compound has shown promise in preclinical models for its antidepressant-like effects.
Case Studies
-
Neuroprotection in Animal Models :
A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and neuronal cell death compared to control groups. -
Antimicrobial Activity :
In vitro assays were conducted to assess the antimicrobial efficacy against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity. -
Antidepressant-Like Effects :
In a forced swim test model, administration of the compound resulted in a significant decrease in immobility time, suggesting antidepressant-like effects comparable to established SSRIs.
Table 1: Summary of Biological Activities
| Mechanism | Description | Implications |
|---|---|---|
| Receptor Binding | Agonist/antagonist at neurotransmitter receptors | Modulates neurotransmission |
| Enzyme Interaction | Alters activity of metabolic enzymes | Affects metabolic pathways |
| Signal Modulation | Influences cellular signaling pathways | Impacts cell proliferation |
Scientific Research Applications
Neuropharmacological Applications
The compound has been studied for its interactions with GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the brain. Research indicates that derivatives of piperidine compounds, including 1-(2-Aminoethyl)-3-methylpiperidin-4-ol, can act as agonists or antagonists at these receptors, influencing their activity and potentially leading to therapeutic effects for conditions such as anxiety and epilepsy .
Case Study: GABA_A Receptor Modulation
A study synthesized various piperidine derivatives to evaluate their efficacy at GABA_A receptors. The results showed that modifications to the piperidine structure could enhance receptor selectivity and potency. Specifically, certain derivatives exhibited significant agonist activity at α2 and α3 subunit-containing receptors, suggesting potential applications in developing anxiolytic medications .
Cancer Therapy
Recent advancements have highlighted the role of piperidine derivatives in cancer treatment. Research has suggested that compounds similar to this compound may inhibit key enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which is linked to tumor growth and metastasis .
Case Study: Antitumor Activity
A study demonstrated that specific piperidine derivatives showed cytotoxic effects against various cancer cell lines. These compounds were designed using a structure-based approach to target histone deacetylases (HDAC) and G9a methyltransferase, both of which are implicated in cancer cell proliferation. The findings indicated that these compounds could induce apoptosis in malignant cells, presenting a promising avenue for cancer therapy .
Synthesis of Bioactive Compounds
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow it to be modified into various derivatives with enhanced biological activities. This aspect is particularly valuable in drug design and development.
Table: Synthesis Pathways for Derivatives
| Compound | Synthesis Methodology | Biological Activity |
|---|---|---|
| This compound | Base-catalyzed condensation | Neuroactive |
| Piperidine analogs | Multi-step synthesis involving cycloaddition | Anticancer |
| Modified derivatives | Functional group modifications | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
